N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
CAS No.: 687581-84-6
Cat. No.: VC11903984
Molecular Formula: C26H31N3O3S
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687581-84-6 |
|---|---|
| Molecular Formula | C26H31N3O3S |
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H31N3O3S/c1-16-10-11-21(14-17(16)2)29-24(31)23-18(3)19(4)33-25(23)28(26(29)32)15-22(30)27-13-12-20-8-6-5-7-9-20/h8,10-11,14H,5-7,9,12-13,15H2,1-4H3,(H,27,30) |
| Standard InChI Key | FBQIQITWYNRVAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C)C |
Introduction
IUPAC Name
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
Molecular Formula
C23H28N2O3S
Molecular Weight
432.55 g/mol
Synthesis Methods
While specific synthesis details for this compound are not directly available in the results, similar thieno[2,3-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving:
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Cyclization of thiophene derivatives to form the thieno[2,3-d]pyrimidine core.
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Functionalization of the core with dimethyl and phenyl substituents.
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Coupling reactions to attach the cyclohexenyl ethyl amide group.
These steps often involve:
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Acid or base catalysis.
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Use of reagents like acetic anhydride for acetylation.
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Purification using recrystallization or chromatography techniques.
Medicinal Chemistry
Thieno[2,3-d]pyrimidine derivatives are known for their bioactive properties:
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Anti-inflammatory Activity: Molecular docking studies suggest that similar compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
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Anticancer Potential: Thieno[2,3-d]pyrimidines have been explored as inhibitors of kinases and other cancer-related targets due to their ability to interact with protein active sites.
Pharmacokinetics
The presence of hydrophobic groups (e.g., cyclohexenyl and dimethylphenyl) suggests good membrane permeability, while polar groups (e.g., oxo and amide) may enhance solubility in biological systems.
Research Findings
While direct experimental data on this specific compound is limited in the provided results, related compounds exhibit:
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Hydrogen Bonding: The amide group can form hydrogen bonds with biological targets or solvents.
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Crystal Packing: Similar compounds show interactions like C-H···O hydrogen bonds that stabilize their crystal structure .
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Spectroscopic Analysis: Characterization typically involves:
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Nuclear Magnetic Resonance (NMR) for structural elucidation.
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Mass Spectrometry (MS) for molecular weight confirmation.
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Infrared Spectroscopy (IR) for functional group identification.
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Comparison with Related Compounds
Future Directions
To fully explore the potential of this compound:
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Conduct in vitro and in vivo biological activity assays to evaluate its pharmacological properties.
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Perform molecular docking and dynamics simulations to predict its interaction with biological targets.
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Investigate its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for drug development purposes.
This comprehensive analysis highlights the chemical identity and potential applications of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-acetamide], emphasizing its relevance in medicinal chemistry research. Further experimental studies are needed to validate its therapeutic potential.
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